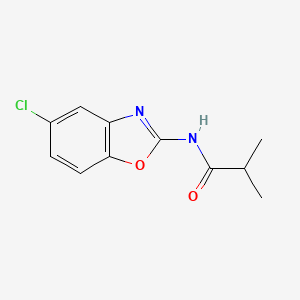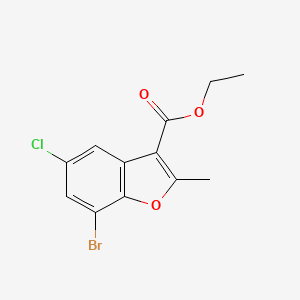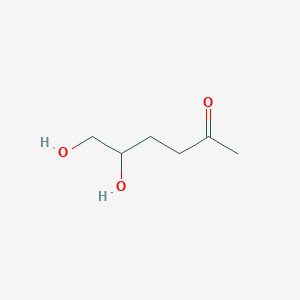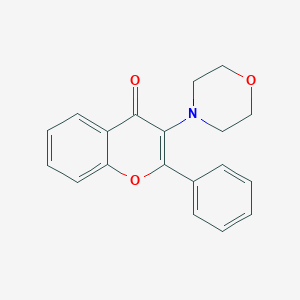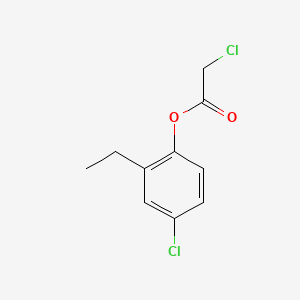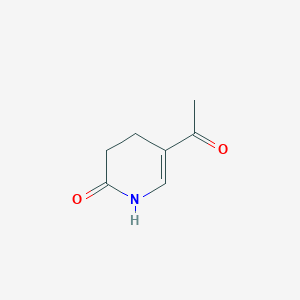
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is a heterocyclic organic compound It is a derivative of pyridinone, characterized by the presence of an acetyl group at the 5-position and a partially saturated pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and urea or thiourea in the presence of a catalyst. For instance, the use of 3-sulfonic acid-1-imidazolopyridinium hydrogen sulfate under solvent-free conditions has been reported to yield high efficiency and green synthesis . Another method involves the use of magnetically recoverable heterogeneous nickel substituted nanoferro-spinel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of recyclable heterogeneous catalysts, such as zinc ferrite nanocatalysts, has been explored to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: The acetyl group and the pyridinone ring can participate in substitution reactions, often influenced by the nature of substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate in aqueous acetonitrile.
Substitution: Various catalysts and solvents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding pyridinone derivatives with altered oxidation states .
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. Specific molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: Known for their biological activities, including antifungal, antiviral, and anticancer properties.
5-Acetyl-3,4-dihydro-2H-pyrrole: A secondary metabolite with potential biomarker applications.
Uniqueness
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is unique due to its specific acetyl substitution at the 5-position and its partially saturated pyridinone ring
Propriétés
Numéro CAS |
61892-76-0 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
5-acetyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10) |
Clé InChI |
GDQHUMKFNAAPAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
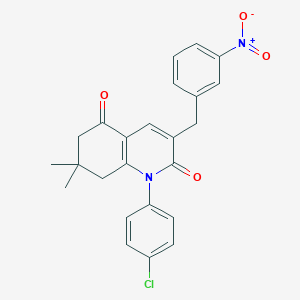
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
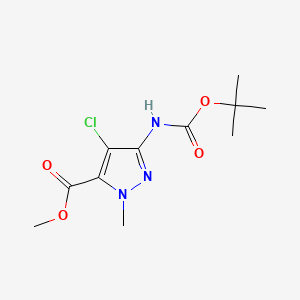

![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
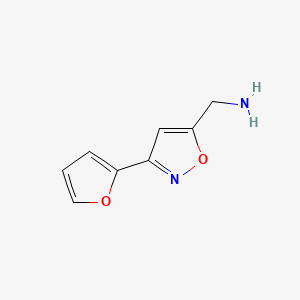
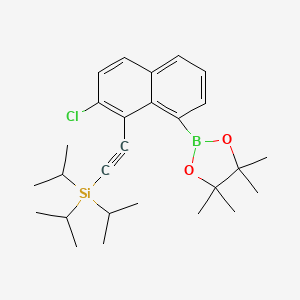
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)
